Welcome to the BenchChem Online Store!
molecular formula C9H7BrN2 B8814128 8-Bromoquinolin-6-amine

8-Bromoquinolin-6-amine

Cat. No. B8814128
M. Wt: 223.07 g/mol
InChI Key: VZQJFQBUMNZDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742098B2

Procedure details

8-Bromoquinolin-6-amine (300 mg, 1.34 mmol) was taken up in concentrated hydrochloric acid (8 ml) and cooled to 0° C. (ice bath). Sodium nitrite (1.86 gm, 26.9 mmol) was added in three equal portions over 10 minutes. The mixture was removed from the cooling bath and copper (I) chloride (3.33 g, 33.6 mmol) was added in 3 portions, over about 6 minutes. On stirring a green-black rising foam developed. Stirring was continued for 45 minutes and then the reaction mixture was cooled to 0° C. (ice bath). A mixture of ice water (75 ml) and ammonium hydroxide (75 ml) was added with vigorous stirring. Dichloromethane (150 ml) was added and the material was shaken in a reparatory funnel. The organic phase was collected and shaken with an equal volume of brine. The aqueous phases were back extracted with dichloromethane (2×120 ml). The organics were combined, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by preparative thin layer chromatography (2 plates), eluting first with 1% methanol/dichloromethane and then re-developing the plate with 25% ethyl acetate/hexane. The product band was collected, providing the desired product as a light yellow-white solid (287 mg). (M+H)+=242/244 m/e.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
copper (I) chloride
Quantity
3.33 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.N([O-])=O.[Na+].[OH-].[NH4+].[Cl:19]CCl>Cl.[Cu]Cl>[Br:1][C:2]1[CH:3]=[C:4]([Cl:19])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C(C=C2C=CC=NC12)N
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
75 mL
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Step Six
Name
copper (I) chloride
Quantity
3.33 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
On stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 3 portions, over about 6 minutes
Duration
6 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C. (ice bath)
ADDITION
Type
ADDITION
Details
was added with vigorous stirring
STIRRING
Type
STIRRING
Details
the material was shaken in a reparatory funnel
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
STIRRING
Type
STIRRING
Details
shaken with an equal volume of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back extracted with dichloromethane (2×120 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative thin layer chromatography (2 plates)
WASH
Type
WASH
Details
eluting first with 1% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
The product band was collected

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.